molecular formula C24H21N3OS B494865 6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile

6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile

Cat. No.: B494865
M. Wt: 399.5g/mol
InChI Key: MKVLLZONLRUQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a naphthyridine core, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or sulfanyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
  • 6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective .

Properties

Molecular Formula

C24H21N3OS

Molecular Weight

399.5g/mol

IUPAC Name

6-methyl-2-phenacylsulfanyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C24H21N3OS/c1-27-13-12-21-20(15-27)23(18-10-6-3-7-11-18)19(14-25)24(26-21)29-16-22(28)17-8-4-2-5-9-17/h2-11H,12-13,15-16H2,1H3

InChI Key

MKVLLZONLRUQFK-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=CC=C3)C#N)C4=CC=CC=C4

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=CC=C3)C#N)C4=CC=CC=C4

Origin of Product

United States

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